

physical and chemical properties of N-Methylisopropylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Isopropylmethylamine**

Cat. No.: **B134641**

[Get Quote](#)

N-Methylisopropylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylisopropylamine (MIPA), also known as **N-isopropylmethylamine**, is a secondary aliphatic amine with significant applications in organic synthesis. Its utility spans from being a crucial building block for pharmaceuticals and agrochemicals to its use in the generation of specialized polymers.[1][2] This document provides an in-depth overview of the physical and chemical properties of N-Methylisopropylamine, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data.

Chemical and Physical Properties

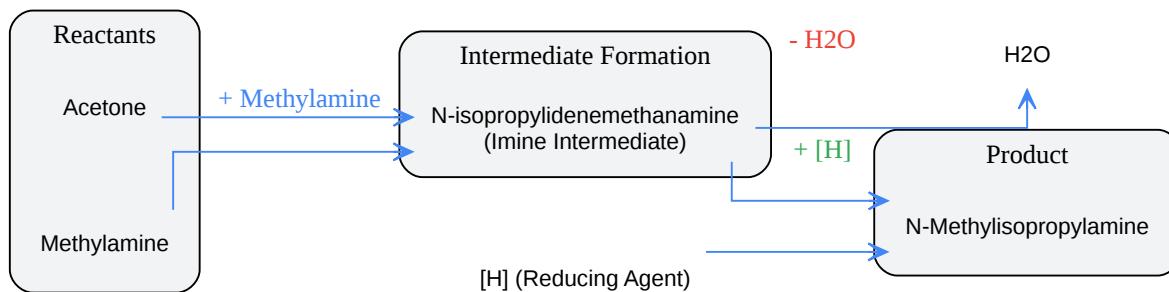
N-Methylisopropylamine is a colorless, volatile, and flammable liquid characterized by a strong, ammonia-like odor.[3][4] It is an organic compound classified as an aliphatic amine and is soluble in water and various organic solvents such as chloroform, DMSO, and methanol.[3][5]

Identifiers and Structure

Identifier	Value
CAS Number	4747-21-1[6]
Molecular Formula	C4H11N
Molecular Weight	73.14 g/mol [6][7]
Canonical SMILES	CNC(C)C[6]
InChI Key	XHFGWHUWQXTGAT-UHFFFAOYSA-N[6]
Synonyms	N-Isopropylmethylamine, 2-(Methylamino)propane, Isopropylmethylamine, N,1-Dimethylethylamine, N-methyl-2-propanamine[3][7]

Physical Properties

The key physical properties of N-Methylisopropylamine are summarized in the table below.


Property	Value	Reference(s)
Appearance	Colorless to almost colorless clear liquid	[3][8]
Boiling Point	50-53 °C	[6]
Melting Point	-55.1 °C (estimate)	
Density	0.702 g/mL at 25 °C	[6]
Refractive Index (n ₂₀ /D)	1.384	[6]
Vapor Pressure	4.15 psi (20 °C)	[6]
Flash Point	-32 °C (-25.6 °F) closed cup	[6]
pKa	10.76 ± 0.10 (Predicted)	
logP (o/w)	0.52 at 25 °C	
Solubility	Soluble in chloroform, DMSO, methanol, and water.	[3][9]

Experimental Protocols

Synthesis of N-Methylisopropylamine via Reductive Amination

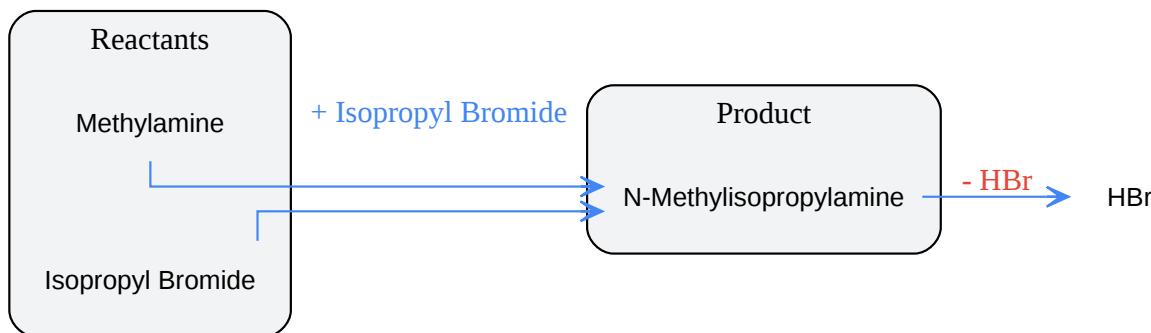
A common and industrially relevant method for the synthesis of N-Methylisopropylamine is the reductive amination of acetone with methylamine.^[8] This process typically involves the formation of an imine intermediate, which is subsequently reduced to the final amine product.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Reductive amination of acetone with methylamine.

Detailed Protocol:


- **Imine Formation:** In a suitable reactor, acetone is reacted with methylamine. This reaction can be carried out in the presence of a catalyst. For instance, one industrial method involves passing monomethylamine gas through acetone at a temperature of 5-20 °C for 1-3 hours.
[\[10\]](#)
- **Reduction:** The resulting imine intermediate is then reduced to N-Methylisopropylamine. This can be achieved through catalytic hydrogenation. A common catalyst for this step is Raney nickel.^{[8][10]} The reaction is typically performed under hydrogen pressure (e.g., 0.5-1 MPa) and at a slightly elevated temperature (e.g., 40-50 °C) for 3-5 hours.
[\[10\]](#)

- Workup and Purification: After the reaction is complete, the catalyst is removed by filtration. The filtrate, containing the crude N-Methylisopropylamine, is then purified. Due to its low boiling point, fractional distillation is an effective method for purification. The fraction collected between 50-53 °C will be the purified N-Methylisopropylamine.[3][11]

Synthesis via Alkylation of Methylamine

An alternative synthetic route involves the direct alkylation of methylamine with an isopropyl halide, such as isopropyl bromide.[11]

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of N-Methylisopropylamine via alkylation.

Detailed Protocol:

- Reaction: A solution of methylamine (e.g., 40% in water) is reacted with isopropyl bromide in an autoclave.[11] The mixture is heated (e.g., to 100-120 °C) and stirred for several hours (e.g., 7 hours).[11]
- Purification: Following the reaction, the product is purified by fractional distillation, collecting the fraction at 50-51 °C.[11] This method has been reported to yield N-Methylisopropylamine with high purity (e.g., >99%) and in good yield.[11]

Chemical Reactivity and Stability

N-Methylisopropylamine exhibits reactivity typical of a secondary amine.[\[12\]](#) It is a weak base and can participate in various chemical reactions, including alkylation and acylation.[\[3\]](#)[\[12\]](#)

- Stability: N-Methylisopropylamine is stable under recommended storage conditions.[\[13\]](#) However, it is air-sensitive and should be stored under an inert atmosphere.[\[4\]](#)[\[5\]](#)[\[13\]](#)
- Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.
- Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon oxides (CO, CO₂) and nitrogen oxides (NO_x).[\[13\]](#)

Spectral Data

Spectroscopic data is crucial for the identification and characterization of N-Methylisopropylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of N-Methylisopropylamine is expected to show signals corresponding to the methyl group attached to the nitrogen, the isopropyl methine proton, and the two methyl groups of the isopropyl moiety.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the N-methyl carbon, the isopropyl methine carbon, and the isopropyl methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of N-Methylisopropylamine will exhibit characteristic absorption bands:

- N-H Stretch: A characteristic band for the N-H stretching vibration is expected.
- C-H Stretch: Absorptions due to C-H stretching vibrations of the methyl and isopropyl groups will be present.
- C-N Stretch: A band corresponding to the C-N stretching vibration is also characteristic of aliphatic amines.

Mass Spectrometry (MS)

The mass spectrum of N-Methylisopropylamine will show a molecular ion peak corresponding to its molecular weight (73.14 g/mol). The fragmentation pattern will be indicative of the structure, with characteristic fragments arising from the loss of methyl and isopropyl groups.

Safety and Handling

N-Methylisopropylamine is a hazardous substance and must be handled with appropriate safety precautions.

- **Hazards:** It is a highly flammable liquid and vapor.[\[7\]](#) It is toxic if swallowed or inhaled and causes severe skin burns and eye damage.[\[7\]](#)
- **Handling:** Use in a well-ventilated area, and wear appropriate personal protective equipment (gloves, eye protection, and respiratory protection). Keep away from heat, sparks, and open flames.
- **Storage:** Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere.[\[13\]](#)

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and analysis of N-Methylisopropylamine.

[Click to download full resolution via product page](#)

Caption: General workflow for N-Methylisopropylamine synthesis and analysis.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of N-Methylisopropylamine. The data presented, including the structured tables and detailed protocols, is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical

synthesis. Adherence to appropriate safety protocols is paramount when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Propanamine, N-methyl- [webbook.nist.gov]
- 2. CN116444378A - Synthesis method of N-methyl isopropyl amine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Methylisopropylamine | C4H11N | CID 78485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102070461A - Synthesis method of N-methyl isopropylamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. N-Isopropylmethylamine(4747-21-1) 1H NMR [m.chemicalbook.com]
- 10. N-Methylisopropylamine | 4747-21-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. spectrabase.com [spectrabase.com]
- 12. N-Methylisopropylamine - (Amines | Alkylamines) : Koei Chemical Co., Ltd [koeichem.com]
- 13. infrared spectrum of methylamine CH₅N CH₃NH₂ prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [physical and chemical properties of N-Methylisopropylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134641#physical-and-chemical-properties-of-n-methylisopropylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com